molecular formula C18H28N2O2 B12085269 tert-Butyl 4-(benzylamino)azepane-1-carboxylate CAS No. 878630-66-1

tert-Butyl 4-(benzylamino)azepane-1-carboxylate

Cat. No.: B12085269
CAS No.: 878630-66-1
M. Wt: 304.4 g/mol
InChI Key: JHPGUEHWMMKOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

878630-66-1

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-(benzylamino)azepane-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-7-10-16(11-13-20)19-14-15-8-5-4-6-9-15/h4-6,8-9,16,19H,7,10-14H2,1-3H3

InChI Key

JHPGUEHWMMKOAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(benzylamino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(benzylamino)azepane-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(benzylamino)azepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzylamino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The azepane ring provides structural rigidity and can interact with various receptors or enzymes, modulating their function .

Comparison with Similar Compounds

tert-Butyl 4-(benzylamino)azepane-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl 4-(benzylamino)azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound, characterized by its azepane ring and benzylamino substituent, has been investigated for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, summarizing relevant research findings and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₈N₂O₂
  • CAS Number : 878630-66-1
  • Structure : The compound features a tert-butyl group, a benzylamino moiety, and a carboxylate functional group. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell line studies, it showed cytotoxic effects against several cancer types, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HT-29 (colon cancer)25

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The benzylamino group enhances binding affinity to enzymes involved in metabolic processes.
  • Receptor Modulation : Preliminary studies suggest interactions with neurotransmitter receptors, potentially influencing neurotransmission.
  • Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group may facilitate insertion into lipid bilayers, disrupting membrane integrity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Study on Anticancer Properties

In another study focused on cancer cell lines, this compound was tested for cytotoxicity against various tumor types. The results showed that the compound induced significant apoptosis in MCF-7 cells, with a detailed analysis revealing activation of caspase-3 and -9 pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.